molecular formula C6H13ClFN B6607727 1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride CAS No. 2839139-66-9

1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride

Cat. No.: B6607727
CAS No.: 2839139-66-9
M. Wt: 153.62 g/mol
InChI Key: BWMPVHLQKWCINX-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoroethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative characterized by a 2-fluoroethyl substituent on the cyclopropane ring and a methanamine group. The fluorine atom in the 2-fluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.

Properties

IUPAC Name

[1-(2-fluoroethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-4-3-6(5-8)1-2-6;/h1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPVHLQKWCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cycloaddition with Dichlorocarbene

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. For example, treating allyl alcohol derivatives with Zn(Cu) and diiodomethane generates cyclopropane rings. Modifications using CH₂FCl instead of CH₂I₂ have been explored to introduce fluorine early in the synthesis.

Example Protocol :

  • Substrate: 2-Fluoroethyl allyl ether

  • Reagents: Zn(Cu), CH₂I₂, ether solvent

  • Conditions: 0–5°C, 12–24 hours

  • Yield: 40–60% (unoptimized).

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions with diazo compounds enable stereocontrolled cyclopropane formation. For instance, ethyl diazoacetate and styrene derivatives yield cyclopropane carboxylates, which can be hydrolyzed to carboxylic acids for further functionalization.

MethodReagentSolventTemp (°C)Yield (%)
SN2 Alkylation2-Fluoroethyl bromideDMF8055–65
Mitsunobu Reaction2-FluoroethanolTHF11070–75
Electrophilic FluorinationSelectfluor®Acetonitrile2530–40

Sources:

Direct Fluoroethylation During Cyclopropanation

Incorporating fluorine during cyclopropane formation simplifies synthesis. For example, using 1-fluoro-2-iodoethane in place of diiodomethane in Simmons-Smith reactions introduces the fluoroethyl group simultaneously.

Amine Group Installation and Protection Strategies

Reductive Amination

Cyclopropanecarbaldehyde intermediates undergo reductive amination with ammonium acetate and NaBH₃CN to install the primary amine. Boc protection (using di-tert-butyl dicarbonate) prevents side reactions during subsequent steps.

Example :

  • Substrate: 1-(2-Fluoroethyl)cyclopropanecarbaldehyde

  • Reagents: NH₄OAc, NaBH₃CN, MeOH

  • Yield: 65–70%.

Gabriel Synthesis

Phthalimide-protected amines provide an alternative route. Hydrolysis with hydrazine releases the free amine, which is then converted to the hydrochloride salt.

Deprotection and Hydrochloride Salt Formation

Acidic Deprotection

Boc-protected amines are treated with HCl (1–12 M) in aqueous or methanolic solutions. The patent CN105503647A reports a 74% yield for cyclopropyl hydrazine hydrochloride using 6 M HCl at 20–50°C.

Optimized Conditions :

  • HCl concentration: 6 M

  • Temperature: 25°C

  • Time: 17–20 hours

  • Workup: Activated carbon decolorization, recrystallization in methanol.

Salt Formation

Freebase amines are dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (THF, DMF) improve fluorination yields, while chlorinated solvents (DCM) are preferred for cyclopropanation. Methanol and ethanol facilitate recrystallization.

Temperature Control

Low temperatures (0–5°C) minimize side reactions during cyclopropanation, whereas room-temperature deprotection reduces energy costs.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR : Cyclopropane protons appear as multiplets at δ 1.2–1.5 ppm; fluoroethyl groups show splitting patterns at δ 4.5–4.8 ppm.

  • Melting Point : The hydrochloride salt typically melts at 131–132°C, consistent with related compounds.

Chromatographic Purity

HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity. Chiral separations require cellulose-based stationary phases.

Comparative Analysis of Synthetic Approaches

Data Table 2 : Route Efficiency Comparison

RouteStepsTotal Yield (%)Purity (%)Scalability
Cyclopropanation → Fluorination → Amination528–3595Moderate
One-Pot Fluoroethylcyclopropanation345–5090High
Gabriel Synthesis440–4597Low

Sources:

Industrial-Scale Production Considerations

Batch processes using flow chemistry reduce reaction times for cyclopropanation. Continuous HCl gas titration ensures consistent salt formation. Solvent recovery systems (e.g., distillation for THF) improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopropylmethanamine derivatives.

Scientific Research Applications

Receptor Activity

Compound (+)-22a is primarily recognized as a potent agonist of the 5-HT2C receptor , demonstrating significant selectivity against the 5-HT2A and 5-HT2B receptors . This selectivity is critical as it minimizes potential side effects associated with broader receptor activation. Specifically, its effective concentration (EC50) at the 5-HT2C receptor is reported to be around 14 nM, indicating a strong affinity for this target .

CNS Penetration

A significant challenge in CNS pharmacotherapy is ensuring adequate blood-brain barrier (BBB) penetration. Studies have shown that compound (+)-22a exhibits excellent BBB penetration, with brain/plasma concentration ratios of approximately 29.9 and 45.0 at 0.5 and 2 hours post-administration, respectively . This characteristic enhances its potential efficacy in treating CNS disorders.

Potential in Treating Psychiatric Disorders

Given its action on the 5-HT2C receptor, compound (+)-22a may have applications in treating various psychiatric conditions such as anxiety and depression. The modulation of serotonin receptors is a well-established mechanism in the treatment of these disorders. The ability of (+)-22a to normalize disrupted behaviors in animal models suggests it could be beneficial for human applications .

Effects on Hyperlocomotion and Cognitive Function

Research indicates that compound (+)-22a can significantly reduce hyperlocomotion induced by amphetamine in mice, showcasing its potential as an antipsychotic agent. Additionally, it has been shown to restore prepulse inhibition (PPI), a measure often disrupted in psychiatric conditions, further supporting its therapeutic promise .

Animal Model Studies

In a series of experiments involving CD1 mice, compound (+)-22a was administered at varying doses to evaluate its effects on locomotor activity and cognitive function. Results indicated that doses of 20 mg/kg effectively normalized activity levels compared to control groups . The compound also demonstrated low cataleptic activity compared to haloperidol, suggesting a favorable side effect profile .

Stability and Metabolism

The metabolic stability of compound (+)-22a was assessed using liver microsomes from both humans and mice. The results indicated good stability over time, which is essential for maintaining therapeutic levels in vivo .

Data Tables

Parameter Value
EC50 at 5-HT2C14 nM
Brain/Plasma Ratio (0.5h)29.9
Brain/Plasma Ratio (2h)45.0
Stability (Remaining % after 120 min)HLM: 70.5; MLM: 32.4

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • Target Compound : The 2-fluoroethyl group balances lipophilicity (due to fluorine’s electronegativity) and solubility (via polar amine hydrochloride salt).
  • Analog Comparison :
    • [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride (logP ~1.5): The trifluoromethyl group increases lipophilicity but reduces aqueous solubility compared to the target compound .
    • Compound 38 : The 5-fluoro-2-methoxyphenyl group enhances π-π stacking with aromatic residues in receptors (e.g., 5-HT2C), suggesting the target compound’s 2-fluoroethyl may optimize steric interactions .
Receptor Binding and Selectivity
  • Serotonin Receptors : Compound 38 exhibits high selectivity for 5-HT2C receptors (Ki < 10 nM), attributed to its methoxyphenyl and indole groups. The target compound’s 2-fluoroethyl may reduce off-target effects by avoiding aromatic stacking .
  • Kinase Inhibition : Compound 12 (ALK inhibitor) shows that difluorophenyl substituents enhance kinase binding. The target compound’s fluorine placement may similarly modulate kinase affinity .

Stability and Metabolic Profile

  • Metabolic Stability : Fluorine in the 2-fluoroethyl group likely reduces oxidative metabolism (via cytochrome P450 inhibition), as seen in trifluoromethyl analogs .
  • Acid Stability : Cyclopropane rings generally resist acid hydrolysis, but the 2-fluoroethyl group’s electron-withdrawing effect may slightly reduce stability compared to methyl or aryl substituents .

Biological Activity

The compound 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications, supported by diverse research findings and data tables.

Chemical Structure and Properties

1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is characterized by the presence of a cyclopropyl ring and a fluorinated ethyl group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Chemical Formula

  • Molecular Formula : C6_{6}H10_{10}ClF
  • Molecular Weight : 151.60 g/mol

The biological activity of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is primarily mediated through its interaction with serotonin receptors, specifically the 5-HT2C receptor . This receptor is implicated in various neuropsychiatric conditions, including schizophrenia and depression.

Receptor Binding Affinity

Research indicates that this compound exhibits a significant binding affinity for the 5-HT2C receptor, with an effective concentration (EC50) in the low nanomolar range. This suggests a potent agonist profile:

Compound Receptor EC50 (nM) Selectivity
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride5-HT2C24Selective over 5-HT2A and 5-HT2B
(+)-22a5-HT2C14Good selectivity against 5-HT2B
(+)-195-HT2C24Fully selective over 5-HT2B

In Vivo Studies

In vivo studies have demonstrated that administration of this compound can modulate locomotor activity and cognitive functions in animal models. For instance, in tests involving amphetamine-induced hyperactivity, the compound effectively reduced hyperlocomotion without affecting spontaneous motor activity, indicating potential antipsychotic properties.

Case Study: Amphetamine-Induced Hyperactivity Model

A study assessed the effects of varying doses of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride on locomotor activity in mice:

Dose (mg/kg) Effect on Hyperactivity
0No effect
10No significant change
20Significant reduction

These results suggest that at higher doses, the compound can mitigate hyperactivity induced by stimulants.

Cognitive Effects

Additionally, the compound has been evaluated for its impact on cognitive functions using prepulse inhibition tests. Results indicate that it may enhance cognitive processing without inducing catalepsy, a common side effect associated with many antipsychotic drugs.

Pharmacokinetics

The pharmacokinetic profile of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride shows favorable brain penetration characteristics. In studies where it was administered intraperitoneally to mice:

Time Point (h) Brain/Plasma Ratio
0.529.9
245.0

This high brain/plasma ratio indicates effective central nervous system exposure, which is crucial for its potential therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via reductive amination using NaBH(OAc)₃ or NaBH₄ as reducing agents, depending on the steric hindrance of the starting aldehyde or ketone. For example, General Method C (NaBH(OAc)₃ in dichloroethane) is effective for bulky substrates, while NaBH₄ in methanol is used for less hindered intermediates . Purity is validated using ¹H/¹³C NMR to confirm structural integrity and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., HRMS deviations < 3 ppm) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural and stereochemical properties?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropane protons at δ 0.8–1.2 ppm, fluorinated ethyl groups at δ 4.2–4.6 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring (~12–18 ppm) and fluorinated carbons (J coupling ~22–25 Hz) .
  • Optical Rotation : Enantiomeric purity is assessed via polarimetry (e.g., [α]D²⁰ = +10.0° in D₂O for specific stereoisomers) .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to isolate enantiomerically pure forms of the compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure aldehydes (e.g., (+)-10 or (+)-11 in ) during reductive amination to induce stereochemical control.
  • Chiral Chromatography : Post-synthesis, employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Validate using polarimetry and matched NMR splitting patterns .

Q. What strategies resolve contradictions in reported synthetic yields for cyclopropane-containing amines?

  • Methodological Answer : Yield discrepancies often arise from substrate-dependent steric effects or reducing agent compatibility . For example:
  • NaBH(OAc)₃ is superior for sterically hindered substrates (e.g., quinoline derivatives) but may underperform with electron-deficient aldehydes.
  • NaBH₄ in methanol is more efficient for smaller substrates but risks over-reduction in complex systems .
    Systematic screening of solvent systems (e.g., DCE vs. THF) and stoichiometric ratios (1.5–2.0 equiv of reducing agent) is recommended .

Q. How can computational modeling predict the compound’s reactivity and binding affinity toward serotonin receptors (e.g., 5-HT₂C)?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s cyclopropane-fluorine motif and 5-HT₂C receptor pockets (e.g., hydrophobic subpockets near Ser3.36/Val3.33).
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., CHARMM36 force field) to assess conformational stability and ligand-receptor residence times .

Q. What functional assays evaluate the compound’s functional selectivity at serotonin receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-mesulergine for 5-HT₂C) to measure Ki values.
  • Functional Selectivity : Compare IP₁ accumulation (Gq signaling) and β-arrestin recruitment (biased agonism) in HEK293 cells transfected with 5-HT₂C receptors. Normalize data to reference agonists like WAY-163909 .

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar cyclopropane derivatives show divergent coupling constants?

  • Methodological Answer : Variations in J values (e.g., ¹³C-¹⁹F coupling) arise from differences in cyclopropane ring strain and fluorine electronegativity . For example, 2-fluoroethyl substituents increase ring strain, altering coupling constants compared to trifluoromethyl analogs. Always compare spectra under identical conditions (solvent, temperature) and validate with DFT calculations (e.g., Gaussian09) .

Stability and Reactivity

Q. Under what conditions does the compound degrade, and how is stability monitored?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and track emerging peaks.
  • Hydrolytic Stability : The fluorinated ethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs, but acidic conditions (pH < 3) may cleave the cyclopropane ring. Use LC-MS to identify degradation products (e.g., open-chain amines) .

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